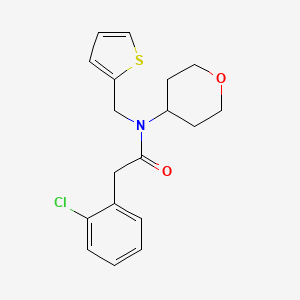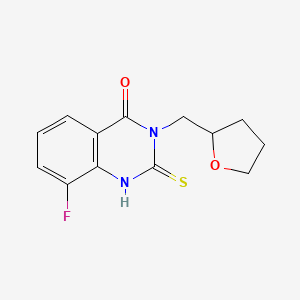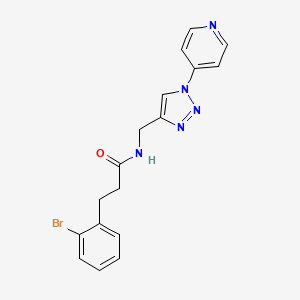![molecular formula C8H15NO B2498519 2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol CAS No. 2157362-28-0](/img/structure/B2498519.png)
2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthetic approaches to cyclobutane derivatives, such as 2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol, typically involve enantiodivergent synthetic sequences, photochemical [2+2] cycloaddition reactions, and Lewis acid-catalyzed transformations. For example, Izquierdo et al. (2005) described the stereoselective synthesis of 2-aminocyclobutane-1-carboxylic acids through a process that fully characterizes the product, highlighting the use of cyclobutane as a structure-promoting unit (Izquierdo et al., 2005). Yao and Shi (2007) demonstrated the Lewis acid-catalyzed cascade construction of cyclobutane derivatives, underscoring the versatility of these synthetic strategies (Yao & Shi, 2007).
Molecular Structure Analysis
The structural analysis of cyclobutane derivatives reveals the impact of the cyclobutane ring on molecule rigidity and conformation. Studies by Izquierdo et al. (2005) using NMR and DFT calculations illustrated the formation of strong intramolecular hydrogen bonds, leading to cis-fused octane units that confer high rigidity to these molecules (Izquierdo et al., 2005).
Chemical Reactions and Properties
Cyclobutane derivatives undergo a variety of chemical reactions, showcasing their reactivity and functional versatility. The synthesis by Wessjohann et al. (1993) involves a two-step process yielding stable analogs of 2-oxocyclobutanecarboxylates, indicating the utility of these compounds in further chemical transformations (Wessjohann et al., 1993).
Physical Properties Analysis
The physical properties of cyclobutane derivatives, including this compound, are influenced by their molecular structure. The rigidity imparted by the cyclobutane ring affects solubility, melting points, and other physical characteristics critical to their application in various chemical contexts.
Chemical Properties Analysis
The chemical properties of cyclobutane derivatives are defined by their reactivity towards various reagents and conditions. The ability to undergo ring-opening reactions, participate in cycloadditions, and act as precursors for further synthetic elaboration demonstrates the rich chemical landscape offered by compounds like this compound.
Applications De Recherche Scientifique
Cyclodextrins and Supramolecular Chemistry
Cyclodextrins, including structures similar to 2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol, are notable for their inclusion complex forming capabilities. These compounds can significantly modify the properties of the materials they complex with, leading to widespread industrial applications in areas like drug carriers, food and flavors, cosmetics, packaging, textiles, separation processes, environmental protection, fermentation, and catalysis due to their negligible cytotoxic effects (E. D. Valle, 2004).
Natural Products and Bioactivities
Research on [2 + 2]-cycloaddition-derived cyclobutane natural products highlights their diverse biological effects, interesting formation processes, and synthetic challenges. These compounds, due to their unique cyclobutane architectures, have been found to possess antimicrobial, antibacterial, and antitumor activities, among others, providing a rich source of inspiration for synthetic and biomimetic syntheses (Peiyuan Yang et al., 2022).
Plant Biology and Ethylene Precursors
In plant biology, compounds structurally related to this compound, like 1-aminocyclopropane-1-carboxylic acid (ACC), play roles beyond being ethylene precursors. ACC's involvement in plant growth, stress response, and signaling highlights the compound's multifaceted role in plant biology, underscoring the importance of small molecules in complex biological systems (B. V. D. Poel & D. Straeten, 2014).
Pharmacology and Drug Delivery
Cyclodextrin inclusion complexes with antibiotics and antibacterial agents demonstrate improved drug delivery applications by enhancing solubility, modifying drug-release profiles, and improving biological membrane permeability. This adaptability showcases the potential of cyclodextrins and related compounds in developing more efficient and targeted pharmaceutical therapies (Dariusz Boczar et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(cyclopropylmethylamino)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-4-3-7(8)9-5-6-1-2-6/h6-10H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDYWHBGPAOHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

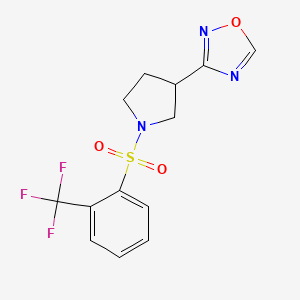
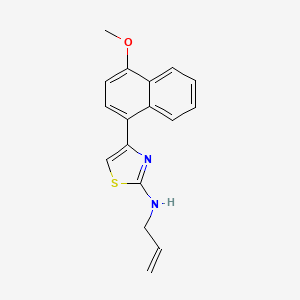
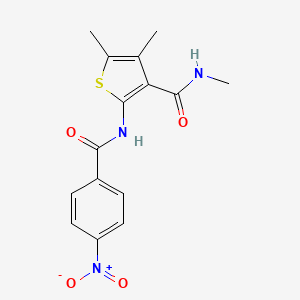



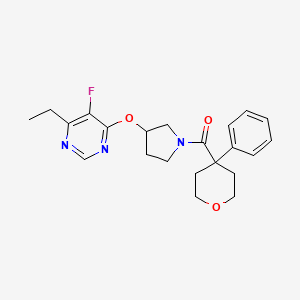
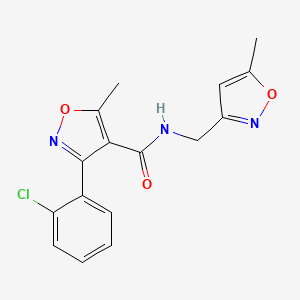
![N-[(2,4-Dimethylpyrazol-3-yl)methyl]-N-prop-2-ynylthietan-3-amine](/img/structure/B2498452.png)
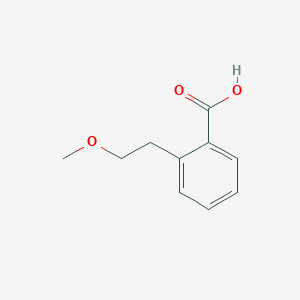
![2-(1-methyl-1H-indol-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2498456.png)
